Cas no 19889-42-0 (1,3-Cyclopentanedicarboxylicacid, 1,2,2-trimethyl-, (1R,3S)-rel-)

1,3-Cyclopentanedicarboxylicacid, 1,2,2-trimethyl-, (1R,3S)-rel- structure
19889-42-0 structure
Product Name:1,3-Cyclopentanedicarboxylicacid, 1,2,2-trimethyl-, (1R,3S)-rel-
CAS-nummer:19889-42-0
MF:C10H16O4
MW:200.231643676758
CID:234730
PubChem ID:21491
Update Time:2025-04-19

1,3-Cyclopentanedicarboxylicacid, 1,2,2-trimethyl-, (1R,3S)-rel- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3-Cyclopentanedicarboxylicacid, 1,2,2-trimethyl-, (1R,3S)-rel-
    • 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid
    • (+/-)-Calanolide C
    • (+)-camphoric acid
    • (+-)-cis,cis-Calanolide
    • 2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, 11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-, (10R,11R,12S)-
    • 2H,6H,10H-Benzo[1,2-b:3,4-b':5,6-b'']tripyran-2-one, 11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-, (10R,11R,12S)-
    • AC1L9RIE
    • CHEMBL263086
    • NSC676575
    • NS00080548
    • (+/-)-Camphoric acid
    • NSC-126460
    • SY039357
    • MFCD00064937
    • FT-0632392
    • Q4566861
    • 1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid
    • 560-05-4
    • Dextro-camphoric acid
    • L-(-)-Camphoric Acid
    • 19889-42-0
    • DL-CAMPHORICACID
    • Camphoric acid, dl-
    • (1-hydroxyethylidene)bisphosphonicacid,potassiumsalt
    • NSC174634
    • AS-71145
    • cis-(1)-Camphoric acid
    • AKOS001067938
    • FT-0693193
    • D-(+)-Camphoric acid
    • SR-01000438155-1
    • Camphoric acid #
    • Camphoric acid
    • 1,3-cyclopentanedicarboxylic acid, 1,2,2-trimethyl-
    • CHEBI:177847
    • MFCD00067081
    • 1, 1,2,2-trimethyl-, cis-
    • Z57127432
    • 1,2,2-Trimethyl-cis-1,3-Cyclopentanedicarboxylic acid
    • SR-01000438155
    • NSC-60219
    • SCHEMBL12308
    • AKOS016044982
    • (+) camphoric acid
    • 306279-95-8
    • SY066749
    • Camphersaure
    • DL-CAMPHORIC ACID
    • 1,2-Trimethyl-1,3-cyclopentanedicarboxylic acid
    • NSC-174634
    • DTXSID60870483
    • NSC 60219
    • F0399-3606
    • CHEMBL1205405
    • MFCD00001375
    • CCG-107076
    • AM81426
    • YSCH0059
    • NSC126460
    • EINECS 209-206-7
    • Inchi: 1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)
    • InChI-sleutel: LSPHULWDVZXLIL-UHFFFAOYSA-N
    • LACHT: OC(C1(C)CCC(C(=O)O)C1(C)C)=O

Berekende eigenschappen

  • Exacte massa: 200.10488
  • Monoisotopische massa: 400.21
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 4
  • Complexiteit: 282
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 149A^2
  • XLogP3: 1.3

Experimentele eigenschappen

  • Dichtheid: 1.177
  • Kookpunt: 312°Cat760mmHg
  • Vlampunt: 156.7°C
  • PSA: 74.6
  • LogboekP: 1.59810

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